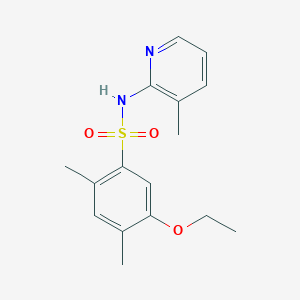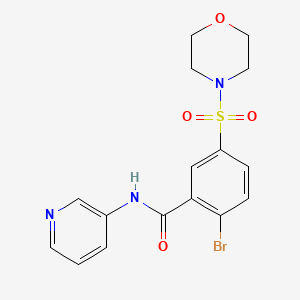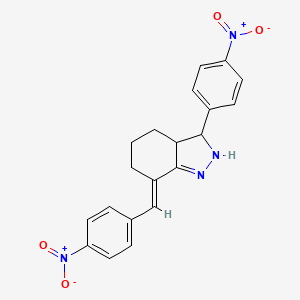![molecular formula C17H24N2O2S B5293007 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis. It also acts as a potent inhibitor of cyclooxygenase, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also exhibits potent analgesic properties, making it effective in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate in lab experiments is its potent antimicrobial activity. It is effective against a wide range of microorganisms, making it a valuable tool for researchers studying microbial infections. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate in scientific research. One potential application is in the development of new drugs for the treatment of microbial infections. Additionally, it may be used in the development of new anti-inflammatory and analgesic drugs. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate involves the reaction of 2,2,5-trimethylcyclohexanone with 4-methyl-2-pyrimidinethiol in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11-6-8-18-15(19-11)22-10-14(20)21-13-9-12-5-7-17(13,4)16(12,2)3/h6,8,12-13H,5,7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKZNYQPXXIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)OC2CC3CCC2(C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)
